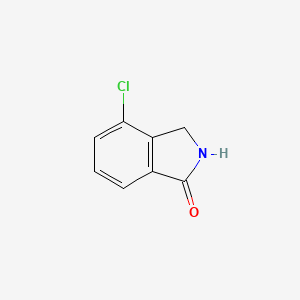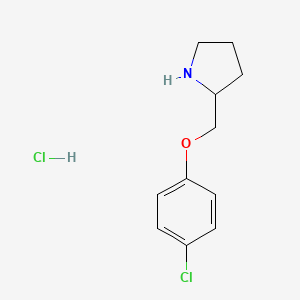![molecular formula C13H19Cl2NO B1452401 3-[(2-氯-4,6-二甲基苯氧基)甲基]-吡咯烷盐酸盐 CAS No. 1220029-22-0](/img/structure/B1452401.png)
3-[(2-氯-4,6-二甲基苯氧基)甲基]-吡咯烷盐酸盐
描述
科学研究应用
杂环化合物合成
吡咯烷,包括类似于 3-[(2-氯-4,6-二甲基苯氧基)甲基]-吡咯烷盐酸盐的化合物,由于其生物效应而在有机化学中很重要。它们在医药以及染料和农用化学品等行业中都有应用。这些化合物的合成,特别是通过 [3+2] 环加成,对于开发具有潜在实际应用的新物质至关重要 (Żmigrodzka 等,2022)。
转化为吡咯啉酮
N-取代的吡咯烷酮在特定条件下反应时,可以转化为 5-甲氧基化或 5,5-二甲氧基-4-甲基-3-吡咯啉-2-酮。这些衍生物是创建农用化学品或药物化合物的有价值的中间体,表明吡咯烷衍生物在合成具有潜在生物活性的复杂分子中的多功能性 (Bellesia 等,2001;Ghelfi 等,2003)。
晶体结构分析
对相关吡咯烷化合物的晶体结构的研究揭示了复杂的分子构象和相互作用。例如,4'-(2-氯苯基)-2,3-二氢-1'-甲基-3'-硝基螺[1H-吲哚-3,2'-吡咯烷]-2-酮的结构分析提供了对其生物和药理性质的见解,说明了结构分析在理解这些化合物功能中的相关性 (Sampath 等,2004)。
在合成药物化合物中的应用
对基于吡咯烷的化合物(如 2-(4-氯苯基)-7a-((4-氯苯基)氨基硫代羰基)-1-氧代-5,5-二苯基-3-硫代氧代-六氢-1H-吡咯并[1,2-e]咪唑-6-羧酸甲酯)的合成和结构表征的研究表明了它们在药物化学中的潜力。此类化合物已显示出有 promising 的抗菌活性,强调了吡咯烷衍生物在开发新药中的重要性 (Nural 等,2018)。
安全和危害
While specific safety data for “3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is not available, similar compounds can present various hazards. For example, they can be flammable, toxic if swallowed, in contact with skin, or if inhaled, and harmful to aquatic life . Always handle such compounds with appropriate safety measures.
作用机制
- A brief review of the biological potential of indole derivatives
- Chlortetracycline: Uses, Interactions, Mechanism of Action | DrugBank
- Isothiazolinone Biocides: Chemistry … - MDPI
- Synthesis, characterization, docking study and antimicrobial … - Springer
- 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
生化分析
Biochemical Properties
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, affecting vital organs and leading to systemic toxicity.
Metabolic Pathways
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
3-[(2-chloro-4,6-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9-5-10(2)13(12(14)6-9)16-8-11-3-4-15-7-11;/h5-6,11,15H,3-4,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBZJQOTTXYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)


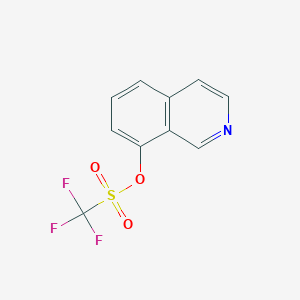
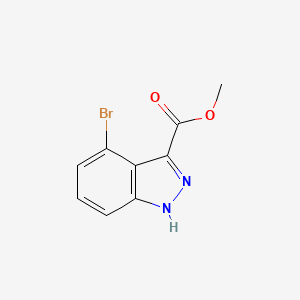

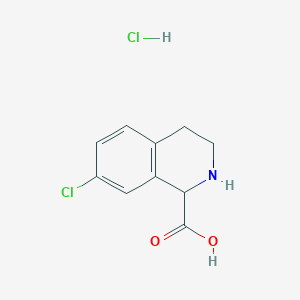
![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)


